Urapidil

説明

This compound has been investigated for the treatment of Hypertension During Pre-Eclampsia.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

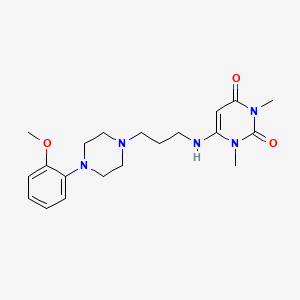

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N5O3/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3/h4-5,7-8,15,21H,6,9-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMGLRUYEQNHPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021425 | |

| Record name | Urapidil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34661-75-1 | |

| Record name | Urapidil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34661-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urapidil [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034661751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urapidil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12661 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | urapidil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urapidil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urapidil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URAPIDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A78GF17HJS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Urapidil: A Comprehensive Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urapidil is a unique antihypertensive agent with a dual mechanism of action, exhibiting both peripheral α1-adrenoceptor antagonism and central 5-HT1A receptor agonism. This whitepaper provides an in-depth technical overview of the discovery, synthesis pathways, and pharmacological properties of this compound. Detailed experimental protocols for its synthesis and analytical characterization are presented, alongside a comprehensive summary of its receptor binding affinities and pharmacokinetic profile. This document serves as a valuable resource for researchers and professionals involved in the development and study of cardiovascular drugs.

Discovery and Development

This compound was first developed by the German pharmaceutical company BYK Gulden (now part of Takeda) and was initially approved in Germany. Its development was driven by the need for an antihypertensive agent with a favorable side-effect profile, particularly with a lower incidence of reflex tachycardia often associated with other vasodilators.

Mechanism of Action

This compound's antihypertensive effect is attributed to a dual mechanism of action:

-

Peripheral α1-Adrenoceptor Antagonism: this compound competitively blocks postsynaptic α1-adrenoceptors in blood vessels. This inhibition prevents vasoconstriction induced by catecholamines, leading to vasodilation and a reduction in peripheral resistance, which in turn lowers blood pressure.[1][2]

-

Central 5-HT1A Receptor Agonism: this compound acts as an agonist at serotonin 5-HT1A receptors located in the brainstem.[1][3][4][5][6] This central action leads to a decrease in sympathetic outflow from the central nervous system, contributing to the overall blood pressure-lowering effect and mitigating the reflex tachycardia that can occur with peripheral vasodilation.[1]

This dual mechanism provides a balanced approach to blood pressure control, making this compound an effective and well-tolerated antihypertensive agent.

Signaling Pathway of this compound's Dual Action

References

- 1. Interaction of this compound with brain serotonin-1A receptors increases the blood pressure reduction due to peripheral alpha-adrenoceptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antagonism of alpha 1-adrenoceptor-mediated vascular contraction by this compound in isolated arterial strips of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Adrenergic Receptor | 5-HT Receptor | TargetMol [targetmol.com]

- 4. This compound analogues are potent ligands of the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evidence for the interaction of this compound with 5-HT1A receptors in the brain leading to a decrease in blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Involvement of 5-HT1A receptors in blood pressure reduction by 8-OH-DPAT and this compound in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

Urapidil mechanism of action as a dual alpha-1 antagonist and 5-HT1A agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Mechanisms of Urapidil as a Dual Alpha-1 Adrenergic Antagonist and 5-HT1A Receptor Agonist.

Introduction

This compound is a sympatholytic antihypertensive agent with a unique dual mechanism of action, targeting both the peripheral and central nervous systems to achieve blood pressure reduction.[1] It functions as a potent antagonist at α1-adrenergic receptors and as an agonist at serotonin 5-HT1A receptors. This combination of peripheral vasodilation and central sympathoinhibition contributes to its efficacy in managing hypertension, often without the reflex tachycardia commonly associated with other vasodilators.[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative pharmacology, and key experimental methodologies used to elucidate the dual action of this compound.

Alpha-1 Adrenergic Receptor Antagonism

This compound's primary peripheral mechanism of action is the blockade of postsynaptic α1-adrenergic receptors located on vascular smooth muscle cells.[4] Antagonism of these receptors prevents norepinephrine-induced vasoconstriction, leading to vasodilation and a decrease in peripheral vascular resistance, which in turn lowers blood pressure.[4][1]

Signaling Pathway

Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ and activated PKC ultimately lead to smooth muscle contraction. This compound, by competitively blocking the binding of norepinephrine to the α1-adrenoceptor, inhibits this signaling cascade, resulting in smooth muscle relaxation and vasodilation.

Quantitative Data: Binding Affinity and Antagonist Potency

The antagonist properties of this compound at α1-adrenergic receptors have been quantified through various in vitro studies. The binding affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), while the functional antagonism is often determined by the pA2 value derived from Schild analysis.

| Ligand | Receptor Subtype | Preparation | Parameter | Value | Reference |

| This compound | α1 | Rat Aorta | pA2 | 7.2 | [1] |

| This compound | α1 | Rabbit Papillary Muscle | pA2 | 6.4 | [5] |

| 5-Methyl-urapidil | α1A (high affinity) | Rat Hippocampus | pKi | 9.1-9.4 | [6] |

| 5-Methyl-urapidil | α1B (low affinity) | Rat Hippocampus | pKi | 7.2-7.8 | [6] |

| 5-Methyl-urapidil | α1 | Human Umbilical Vein | pA2 | 6.70 | [2] |

| This compound | α1 | - | pIC50 | 6.13 |

5-HT1A Receptor Agonism

In addition to its peripheral action, this compound exerts a centrally mediated hypotensive effect through its agonistic activity at serotonin 5-HT1A receptors.[3] These receptors are located in the brainstem, particularly in the medulla oblongata, and are involved in the regulation of blood pressure.[7] Activation of these presynaptic autoreceptors on serotonergic neurons leads to a decrease in sympathetic outflow from the central nervous system, contributing to a reduction in blood pressure and heart rate.[7]

Signaling Pathway

The 5-HT1A receptor is a GPCR that couples to the Gi/o family of G-proteins. Upon agonist binding, the activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA). Additionally, the βγ-subunits of the dissociated G-protein can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane, which reduces neuronal firing.

Quantitative Data: Binding Affinity and Agonist Activity

The agonist properties of this compound at 5-HT1A receptors have been characterized through radioligand binding and functional assays.

| Ligand | Receptor | Preparation | Parameter | Value | Reference |

| This compound | 5-HT1A | - | pIC50 | 6.4 | |

| This compound & analogues | 5-HT1A | [3H]8-OH-DPAT binding | IC50 | 4 x 10⁻⁹ to 4 x 10⁻⁷ M | [8] |

| 5-Methyl-urapidil | 5-HT1A | [3H]8-OH-DPAT binding | IC50 | 4 x 10⁻⁹ M | [8] |

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines a general method for determining the binding affinity (Ki) of this compound for α1-adrenergic or 5-HT1A receptors.

Objective: To determine the affinity of a non-radiolabeled ligand (this compound) by its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Materials:

-

Membrane preparation from tissue or cells expressing the receptor of interest (e.g., rat brain cortex for α1 and 5-HT1A receptors).[9]

-

Radioligand (e.g., [3H]prazosin for α1-adrenoceptors, [3H]8-OH-DPAT for 5-HT1A receptors).[10]

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (cold assay buffer).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize tissue in cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In a microplate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. The IC50 value (concentration of this compound that inhibits 50% of radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by a receptor agonist.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as a 5-HT1A receptor agonist by measuring its ability to stimulate the binding of [35S]GTPγS to G-proteins.

Materials:

-

Membrane preparation from cells expressing the 5-HT1A receptor and the corresponding G-protein (e.g., CHO-h5-HT1A cells).[11]

-

[35S]GTPγS.

-

GDP.

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

Procedure:

-

Membrane and Drug Preparation: Prepare membrane homogenates and serial dilutions of this compound.

-

Incubation: In a microplate, combine the membranes, GDP, and varying concentrations of this compound. After a pre-incubation period, add [35S]GTPγS to initiate the reaction.

-

Termination: After a specific incubation time at a controlled temperature (e.g., 30°C), terminate the reaction by rapid filtration through glass fiber filters.

-

Washing and Counting: Wash the filters with cold buffer and measure the bound radioactivity as described for the radioligand binding assay.

-

Data Analysis: Plot the amount of [35S]GTPγS bound against the log concentration of this compound. Determine the EC50 and Emax values from the resulting dose-response curve using non-linear regression.

Schild Analysis for Antagonist Potency

This method is used to determine the pA2 value, a measure of the potency of a competitive antagonist.

Objective: To quantify the antagonistic effect of this compound at α1-adrenergic receptors by measuring the rightward shift it causes in the dose-response curve of an agonist (e.g., norepinephrine).

Procedure:

-

Generate a cumulative concentration-response curve for an α1-adrenergic agonist (e.g., norepinephrine) in an isolated tissue preparation (e.g., rat aortic rings).[1]

-

Wash the tissue and allow it to return to baseline.

-

Add a fixed concentration of this compound and allow it to equilibrate with the tissue.

-

Generate a second cumulative concentration-response curve for the agonist in the presence of this compound.

-

Repeat steps 2-4 with several different concentrations of this compound.

-

Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist) for each concentration of this compound.

-

Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound.

-

The x-intercept of the linear regression of the Schild plot gives the pA2 value. A slope of 1 is indicative of competitive antagonism.

Conclusion

This compound's dual mechanism of action, combining peripheral α1-adrenergic antagonism with central 5-HT1A receptor agonism, provides a unique and effective approach to the management of hypertension. The peripheral blockade of α1-adrenoceptors leads to vasodilation and a reduction in total peripheral resistance, while the central agonism at 5-HT1A receptors decreases sympathetic outflow, further contributing to the antihypertensive effect and mitigating reflex tachycardia. This in-depth technical guide has provided a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental methodologies, to serve as a valuable resource for researchers and professionals in the field of drug development. Further research into the subtype selectivity of this compound at both α1-adrenergic and 5-HT1A receptors may reveal additional nuances of its pharmacological profile and potential therapeutic applications.

References

- 1. Antagonism of alpha 1-adrenoceptor-mediated vascular contraction by this compound in isolated arterial strips of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation of alpha1-adrenoceptor subtypes mediating vasoconstriction in rabbit cutaneous resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resources.revvity.com [resources.revvity.com]

- 5. The effect of this compound on cardiac alpha- and beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Methyl-urapidil discriminates between subtypes of the alpha 1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evidence for the interaction of this compound with 5-HT1A receptors in the brain leading to a decrease in blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound and some analogues with hypotensive properties show high affinities for 5-hydroxytryptamine (5-HT) binding sites of the 5-HT1A subtype and for alpha 1-adrenoceptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of subtypes of [3H]prazosin-labelled alpha 1 receptor binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound analogues are potent ligands of the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Measurement of [35S]-GTPyS Binding in CHO Cells Expressing the Human 5-HT1B Receptor [drugdiscoveryonline.com]

Urapidil: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urapidil is a sympatholytic antihypertensive agent with a unique dual mechanism of action, distinguishing it within the therapeutic landscape. It functions as both a selective α1-adrenoceptor antagonist and a 5-HT1A receptor agonist.[1] This technical guide provides an in-depth overview of the molecular structure and key chemical properties of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Molecular Structure and Identification

This compound is a phenylpiperazine-substituted derivative of uracil. Its molecular structure consists of a uracil moiety linked to a piperazine ring, which in turn is substituted with a methoxyphenyl group.

Chemical Structure:

-

IUPAC Name: 6-({3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

-

CAS Number: 34661-75-1

-

Molecular Formula: C₂₀H₂₉N₅O₃

-

Molecular Weight: 387.48 g/mol

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in the tables below. These parameters are crucial for understanding its biopharmaceutical characteristics, including absorption, distribution, metabolism, and excretion (ADME).

Table 1: General Physicochemical Properties

| Property | Value | Reference |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 156-158 °C | [2] |

| pKa | 7.10 | [3] |

| logP (Octanol-Water Partition Coefficient) | 2.25 | [4] |

Table 2: Solubility Profile

| Solvent | Solubility | Reference |

| Water | Practically insoluble | [2] |

| 0.1 M HCl | Slightly soluble | [2] |

| Methanol | Soluble | [2] |

| Ethanol | Soluble | [2] |

| Chloroform | Soluble | [2] |

| Acetone | Slightly soluble | [2] |

| Petroleum Ether | Insoluble | [2] |

| DMSO | >10 mg/mL | [2] |

Experimental Protocols

This section outlines the general experimental methodologies typically employed to determine the key physicochemical properties of a pharmaceutical compound like this compound.

Melting Point Determination (Capillary Method)

The melting point of this compound is determined using the capillary method with a melting point apparatus.

-

Principle: A small, finely powdered sample of the substance is packed into a capillary tube and heated. The temperature range over which the substance melts is observed and recorded.

-

Apparatus: Mel-Temp apparatus or similar.

-

Procedure:

-

A small amount of finely powdered this compound is introduced into a capillary tube, sealed at one end, to a height of 2-4 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of approximately 1-2 °C per minute, approaching the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded to define the melting range.

-

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

-

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.[5][6]

-

Apparatus: Orbital shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

An excess amount of this compound is added to a vial containing a known volume of the desired solvent (e.g., water, buffer of specific pH).

-

The vial is sealed and placed in an orbital shaker maintained at a constant temperature (e.g., 25 °C or 37 °C).

-

The mixture is agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the suspension is centrifuged or filtered to separate the undissolved solid.

-

The concentration of this compound in the clear supernatant is quantified using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[5][6]

-

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the acid dissociation constant (pKa).

-

Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[1][3][7]

-

Apparatus: Potentiometer with a pH electrode, burette, magnetic stirrer.

-

Procedure:

-

A known concentration of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent for poorly soluble compounds.

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed.

-

A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments from a burette.

-

The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

-

The pH is plotted against the volume of titrant added. The pKa value is determined from the pH at the half-equivalence point on the titration curve.[1][7]

-

LogP Determination (HPLC Method)

The octanol-water partition coefficient (LogP) can be determined efficiently using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Principle: There is a linear relationship between the logarithm of the retention factor (k') of a compound on a reversed-phase HPLC column and its logP value. By calibrating the system with a series of compounds with known logP values, the logP of the unknown compound can be determined.[8][9]

-

Apparatus: HPLC system with a C18 column, UV detector.

-

Procedure:

-

A series of standard compounds with a range of known logP values are injected onto the HPLC system.

-

The retention time of each standard is measured, and the retention factor (k') is calculated.

-

A calibration curve is generated by plotting the log(k') of the standards against their known logP values.

-

This compound is then injected onto the same HPLC system under identical conditions, and its retention factor is determined.

-

The logP of this compound is calculated from the calibration curve.

-

Mechanism of Action and Signaling Pathway

This compound exerts its antihypertensive effect through a dual mechanism of action:

-

Peripheral α1-Adrenoceptor Antagonism: this compound blocks postsynaptic α1-adrenergic receptors on vascular smooth muscle. This inhibits the vasoconstrictor effect of catecholamines (e.g., norepinephrine), leading to vasodilation and a reduction in peripheral resistance.[1]

-

Central 5-HT1A Receptor Agonism: this compound acts as an agonist at central serotonin 5-HT1A receptors, which are involved in the regulation of blood pressure. This central action leads to a decrease in sympathetic outflow from the vasomotor center in the brainstem, further contributing to the reduction in blood pressure and also mitigating reflex tachycardia.[1]

The following diagram illustrates the signaling pathway of this compound.

Caption: Dual mechanism of action of this compound.

The following diagram illustrates a general experimental workflow for the physicochemical characterization of a drug substance like this compound.

Caption: Experimental workflow for physicochemical characterization.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. scielo.br [scielo.br]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 5. bioassaysys.com [bioassaysys.com]

- 6. enamine.net [enamine.net]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

Pharmacokinetics and pharmacodynamics of Urapidil in preclinical models

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Urapidil in Preclinical Models

Introduction

This compound is an antihypertensive agent with a dual mechanism of action, targeting both central and peripheral pathways to regulate blood pressure.[1][2] It functions primarily as a selective antagonist of postsynaptic alpha-1 (α1) adrenoceptors and as an agonist of central serotonin 5-HT1A receptors.[1][3] This unique pharmacological profile results in the reduction of peripheral vascular resistance and a decrease in sympathetic outflow, effectively lowering blood pressure with a minimal impact on heart rate.[1][4][5] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, drawing exclusively from data obtained in preclinical models. It is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

This compound's antihypertensive effect is achieved through two primary pathways:

-

Peripheral α1-Adrenoceptor Blockade : this compound selectively blocks postsynaptic α1-adrenoceptors located on the smooth muscle of blood vessels.[1][6] This action inhibits the vasoconstrictive effects of catecholamines like norepinephrine, leading to vasodilation and a reduction in total peripheral resistance.[1][6]

-

Central 5-HT1A Receptor Agonism : this compound acts on 5-HT1A receptors within the brainstem, specifically in regions involved in blood pressure regulation.[1][7] Activation of these receptors decreases sympathetic nervous system activity, reducing the release of norepinephrine and further contributing to the overall hypotensive effect.[1][7] This central action is also thought to modulate the baroreceptor reflex, preventing reflex tachycardia that often accompanies peripheral vasodilation.[1]

This compound also exhibits a weak antagonist activity at beta-1 (β1) adrenoceptors, though this is not considered a significant contributor to its primary antihypertensive action.[2][4]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Pharmacologic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound. A reappraisal of its use in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cardiovascular effects and interaction with adrenoceptors of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An In-depth Analysis of this compound's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]

- 7. Evidence for the interaction of this compound with 5-HT1A receptors in the brain leading to a decrease in blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

Urapidil: An In-Depth Characterization of its Central and Peripheral Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urapidil is a sympatholytic antihypertensive agent with a unique and multifaceted mechanism of action that distinguishes it from other drugs in its class.[1] It operates through a dual-action pathway, targeting both central nervous system receptors and peripheral vascular adrenoceptors to achieve a significant reduction in blood pressure.[2] This technical guide provides a comprehensive overview of the initial characterization of this compound's effects, presenting quantitative data, detailed experimental protocols, and visualizations of its signaling pathways. The primary peripheral action of this compound is the selective antagonism of postsynaptic α1-adrenoceptors, leading to vasodilation and a decrease in peripheral resistance.[3][4] Centrally, it functions as an agonist at serotonin 5-HT1A receptors, which contributes to a reduction in sympathetic outflow from the brainstem.[2][5] This dual mechanism allows for effective blood pressure control, notably without the reflex tachycardia often associated with other α1-adrenoceptor antagonists.[1][6]

Peripheral Effects: α1-Adrenoceptor Antagonism

This compound's primary peripheral effect is the blockade of α1-adrenoceptors located on the smooth muscle cells of blood vessels.[2] By competitively antagonizing the vasoconstrictor effects of norepinephrine at these receptors, this compound leads to vasodilation and a reduction in total peripheral resistance, thereby lowering blood pressure.[4][7]

Receptor Binding Affinity

Radioligand binding studies have been instrumental in quantifying this compound's affinity for various adrenergic and serotonergic receptors. These studies reveal a significantly higher affinity for α1-adrenoceptors compared to α2-adrenoceptors, and a notable affinity for 5-HT1A receptors.

| Receptor Subtype | Ligand Used for Labeling | Tissue Source | This compound Affinity (pA2 or Ki) | Reference |

| α1-Adrenoceptor | [3H]prazosin | Rat Cerebral Cortex | 90-fold greater than for α2 | [8] |

| α2-Adrenoceptor | [3H]clonidine | Rabbit Cortex Slices | pA2 value of ~6.3 | [9] |

| β1-Adrenoceptor | - | Guinea Pig Papillary Muscle | pA2 value of 5.9 | [10] |

| β2-Adrenoceptor | - | Guinea Pig Tracheal Chain | pA2 value of 4.9 | [10] |

| 5-HT1A Receptor | [3H]8-OH-DPAT | Rat Cerebral Cortex | High Potency | [11][12] |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Ki (inhibition constant) is another measure of affinity.

Peripheral Mechanism of Action Visualization

Caption: Peripheral α1-adrenoceptor antagonism by this compound.

Central Effects: 5-HT1A Receptor Agonism

This compound's central hypotensive action is primarily mediated through its agonistic activity at 5-HT1A serotonin receptors located in the brainstem, particularly in the medulla oblongata.[2][5] Activation of these receptors leads to a decrease in the firing of serotonergic neurons, which in turn reduces excitatory input to sympathetic neurons.[5] This results in a decrease in central sympathetic outflow, contributing to the overall blood pressure-lowering effect and preventing reflex tachycardia.[2][11]

Evidence for Central Action

The central effects of this compound have been demonstrated through various experimental models:

-

Intracerebroventricular (ICV) Administration: Direct injection of this compound into the cerebral ventricles of anesthetized cats produced a hypotensive effect.[8][11] Specifically, injection into the fourth ventricle was effective, while administration restricted to the forebrain ventricles was not.[8]

-

Topical Application: Application of this compound to the ventral surface of the medulla in cats also resulted in a decrease in arterial blood pressure.[11]

-

Microinjection: Microinjection into the rostral part of the nucleus reticularis lateralis (rLRN), a region associated with cardiovascular regulation, mimicked the hypotensive effect.[11]

-

Antagonist Studies: The hypotensive response to centrally administered this compound was attenuated by the 5-HT1A receptor antagonist spiroxatrine, supporting the role of these receptors.[13][14]

Central Mechanism of Action Visualization

Caption: Central 5-HT1A receptor agonism by this compound.

Integrated Hemodynamic Effects

The combination of peripheral α1-blockade and central 5-HT1A agonism results in a potent antihypertensive effect characterized by a reduction in systemic vascular resistance without a significant compensatory increase in heart rate.[6][15]

Comparative Hemodynamic Data

Studies in conscious, sinoaortic denervated rats have compared the hemodynamic effects of this compound to the selective α1-antagonist prazosin.

| Parameter | This compound (3 mg/kg IV) | Prazosin (0.5 mg/kg IV) | Reference |

| Arterial Pressure | Significant Decrease | Significant Decrease | [16] |

| Heart Rate | No Change | Increased | [16] |

| Renal Resistance | Significant Decrease | Less Significant Decrease | [16] |

| Hindquarter Resistance | Significant Decrease | Significant Decrease | [16] |

| Mesenteric Resistance | Significant Decrease | Significant Decrease | [16] |

Overall Mechanism of Action Workflow

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Pharmacologic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An In-depth Analysis of this compound's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]

- 5. Evidence for the interaction of this compound with 5-HT1A receptors in the brain leading to a decrease in blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cardiovascular effects and interaction with adrenoceptors of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Cardiovascular effects of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative effects of this compound, prazosin, and clonidine on ligand binding to central nervous system receptors, arterial pressure, and heart rate in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of this compound on neurotransmitter release in CNS tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effect of this compound on cardiac alpha- and beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Experimental studies on the neurocardiovascular effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound analogues are potent ligands of the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Interaction of this compound with brain serotonin-1A receptors increases the blood pressure reduction due to peripheral alpha-adrenoceptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The mechanism of the sympathoinhibitory action of this compound: role of 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound. A reappraisal of its use in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparative central and peripheral antihypertensive mechanisms of this compound and prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]

Urapidil's Influence on the Baroreceptor Reflex Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Urapidil is a sympatholytic antihypertensive agent with a unique dual mechanism of action that distinguishes it from other alpha-1-adrenoceptor antagonists. It acts as a peripheral α1-adrenoceptor antagonist, leading to vasodilation, and as a central 5-HT1A receptor agonist, which contributes to a reduction in sympathetic outflow.[1][2][3] This combination of effects allows for effective blood pressure reduction without the common compensatory reflex tachycardia, a phenomenon largely attributed to its modulation of the baroreceptor reflex pathway.[1][2][4] This technical guide provides an in-depth analysis of this compound's interaction with the baroreceptor reflex, presenting quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanism of Action

This compound's primary antihypertensive effect is achieved through two main pathways:

-

Peripheral α1-Adrenoceptor Antagonism: this compound blocks α1-adrenergic receptors on vascular smooth muscle cells.[1][5] This prevents catecholamines like norepinephrine from binding and causing vasoconstriction, resulting in vasodilation and a decrease in peripheral resistance.[1][6]

-

Central 5-HT1A Receptor Agonism: this compound acts as an agonist at serotonin 5-HT1A receptors located in the brainstem, an area crucial for blood pressure regulation.[1][7][8] Activation of these receptors leads to a decrease in sympathetic nervous system activity, reducing the release of norepinephrine and further contributing to the antihypertensive effect.[1][9]

This dual action is critical to its influence on the baroreceptor reflex. The central sympatholytic effect helps to counteract the typical reflex increase in heart rate that occurs when blood pressure drops.[1][2]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative effects of this compound on various cardiovascular parameters as observed in key experimental studies.

Table 1: Effects of this compound on Hemodynamic Parameters in Animal Models

| Species | This compound Dose | Route of Administration | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Key Findings & Citation |

| Conscious Dogs | 2 and 5 mg/kg | Intravenous (IV) | Similar decrease to prazosin | Suppressed reflex tachycardia elicited by bradykinin | This compound selectively suppresses cardiac sympathetic reflexes with no apparent effect on vagal reflexes. |

| Anesthetized Dogs | 25 to 200 µg/kg | Intracisternal | No effect on basal BP | Suppressed reflex tachycardia elicited by bradykinin | Central administration of this compound suppresses reflex tachycardia. |

| Spontaneously Hypertensive Rats (SHR) | 1 mg/kg | Intravenous (IV) | Significant reduction | Not specified | Immediate treatment reduced MAP.[10] |

| Spontaneously Hypertensive Rats (SHR) | 20 mg/kg daily for 3 weeks | Gastric tube | Reduced MAP | Not specified | Prolonged treatment increased baroreflex sensitivity.[10] |

| Anesthetized Cats | 129 µg | Fourth ventricle injection | -9.7 +/- 3.0 mm Hg | Not specified | This compound has a hypotensive action in the hindbrain.[11] |

| Anesthetized Normotensive Dogs | 1 mg | Intracisternal | Decreased | Decreased | Suppressed reflex tachycardia in a dose-dependent manner.[12] |

Table 2: Effects of this compound on Hemodynamic Parameters in Humans

| Study Population | This compound Dose | Route of Administration | Change in Blood Pressure (BP) | Change in Heart Rate (HR) | Key Findings & Citation |

| 6 Essential Hypertensive Patients | 25 mg | Intravenous (IV) | Marked reduction | Unaffected | Did not adversely affect major reflex mechanisms.[13] |

| 12 Healthy Males | 60 mg | Oral | Similar decrease to doxazosin | +12% (not significant) | Increase in heart rate is less pronounced than with doxazosin.[14][15] |

| 11 Hypertensive Outpatients | 30 mg b.i.d. | Oral | Significantly decreased standing diastolic BP | Not specified | Weaker antihypertensive effect than clonidine in the doses used.[16] |

| 20 Patients with Coronary Artery Disease and Hypertension | 0.4 mg/kg | Intravenous (IV) | 20% decrease in mean arterial pressure | Early and transient increase of 13% | Preserved global left ventricular performance.[17] |

Experimental Protocols

Assessment of Baroreflex Response in Conscious Dogs

-

Objective: To compare the effects of this compound and prazosin on baroreceptor-induced reflex changes in heart rate.[18]

-

Animal Model: Conscious dogs.[18]

-

Methodology:

-

A vasodepressor response and reflex tachycardia were elicited by an intravenous bolus injection of bradykinin.[18]

-

A pressor response and reflex bradycardia were induced by an intravenous bolus of angiotensin II.[18]

-

This compound (2 and 5 mg/kg) or prazosin (0.25 and 0.625 mg/kg) was infused intravenously.[18]

-

The degree of alpha-receptor blockade was assessed by intravenous injection of phenylephrine.[18]

-

To confirm the involvement of the sympathetic nervous system, experiments were repeated after guanethidine pretreatment.[18]

-

Evaluation of Central Effects on Reflex Tachycardia in Anesthetized Dogs

-

Objective: To determine if central administration of this compound suppresses baroreceptor-induced reflex tachycardia.[19]

-

Animal Model: Pentobarbital-anesthetized dogs.[19]

-

Methodology:

-

Reflex tachycardia was elicited by intravenous bradykinin or bilateral carotid occlusion.[19]

-

This compound (25 to 200 µg/kg) or prazosin (1 to 4 µg/kg) was infused intracisternally.[19]

-

In some experiments, vagotomy was performed to isolate sympathetic responses.[19]

-

To confirm a central site of action, effective intracisternal doses of this compound were administered intravenously.[19]

-

Baroreflex Sensitivity Assessment in Hypertensive Rats

-

Objective: To study the baroreflex control of heart rate after acute and prolonged blood pressure reduction with this compound.[10]

-

Animal Model: Conscious normotensive Wistar-Kyoto (WKY) and spontaneously hypertensive (SH) rats.[10]

-

Methodology:

-

Acute Treatment: A single intravenous dose of this compound (1 mg/kg) was administered.[10]

-

Prolonged Treatment: this compound was administered daily (20 mg/kg) via a gastric tube for 3 weeks.[10]

-

Baroreflex sensitivity was tested by an intravenous bolus injection of norepinephrine (10 µg/kg) before and after each treatment modality to assess the reflex control of heart rate in response to a similar increase in mean arterial pressure.[10]

-

Signaling Pathways and Experimental Workflows

Caption: this compound's dual mechanism of action.

Caption: this compound's modulation of the baroreceptor reflex.

Caption: Experimental workflow for baroreflex assessment.

Conclusion

This compound's distinctive pharmacological profile, characterized by peripheral α1-adrenoceptor antagonism and central 5-HT1A receptor agonism, provides a unique advantage in the management of hypertension. Its ability to modulate the baroreceptor reflex, thereby preventing significant reflex tachycardia, makes it a valuable therapeutic option.[1][2][4] The data and experimental models presented in this guide underscore the compound's complex interaction with central and peripheral cardiovascular control mechanisms. Further research into the long-term effects of this compound on baroreflex sensitivity and autonomic function will continue to be of high interest to the scientific and drug development communities.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, a dual-acting antihypertensive agent: Current usage considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [this compound in anesthesiology: pharmacology and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of this compound, clonidine, and prazosin on sympathetic tone in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a multiple-action alpha-blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The mechanism of the sympathoinhibitory action of this compound: role of 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evidence for the interaction of this compound with 5-HT1A receptors in the brain leading to a decrease in blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Experimental studies on the neurocardiovascular effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Baroreflex control of heart rate after immediate and prolonged pressure reduction with this compound in conscious normotensive and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative effects of this compound, prazosin, and clonidine on ligand binding to central nervous system receptors, arterial pressure, and heart rate in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Central and peripheral cardiovascular actions of this compound in normotensive and Goldblatt hypertensive animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neural control of circulation before and after intravenous this compound in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Differential effects of this compound and doxazosin on heart rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antihypertensive effects of this compound and clonidine: a double-blind cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Acute effects of this compound on left ventricular function in hypertensive patients: comparison with clonidine using radionuclide angiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Suppression of reflex tachycardia following alpha-adrenoceptor blockade in conscious dogs: comparison of this compound with prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Suppression of reflex tachycardia by central administration of the alpha-1 adrenoceptor antagonists this compound and prazosin in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Urapidil's Efficacy in Mitigating Testicular Torsion-Detorsion Injury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Testicular torsion is a urological emergency characterized by the twisting of the spermatic cord, leading to a cessation of blood flow to the testis. The subsequent restoration of blood flow, known as detorsion, paradoxically initiates a cascade of further cellular damage through ischemia-reperfusion (I/R) injury. This secondary injury is primarily mediated by oxidative stress, inflammation, and apoptosis, often resulting in significant testicular damage and impaired fertility.[1][2] Urapidil, a sympatholytic antihypertensive agent with dual α1-adrenoceptor antagonist and 5-HT1A receptor agonist activity, has emerged as a promising therapeutic candidate to mitigate the deleterious effects of testicular I/R injury. This technical guide provides an in-depth analysis of the preclinical evidence supporting this compound's protective role, with a focus on its mechanisms of action, relevant experimental protocols, and quantitative outcomes.

Core Mechanism of Action: Attenuation of Oxidative Stress

Preclinical studies have demonstrated that this compound's primary protective effect in testicular torsion-detorsion stems from its potent antioxidant properties.[1][3][4] The I/R event triggers an overproduction of reactive oxygen species (ROS), leading to lipid peroxidation and a depletion of endogenous antioxidant enzymes. This compound administration has been shown to counteract these effects significantly.

Quantitative Analysis of this compound's Antioxidant Effects

The following table summarizes the key quantitative data from a pivotal preclinical study investigating the effects of this compound on biochemical markers of oxidative stress in a rat model of testicular torsion-detorsion.

| Biomarker | Torsion/Detorsion (T/D) Group | This compound-Treated Group | Percentage Change with this compound | p-value | Reference |

| Malondialdehyde (MDA) | Increased | Significantly Decreased | ↓ | < 0.001 | [3] |

| Superoxide Dismutase (SOD) | Decreased | Significantly Increased | ↑ | < 0.001 | [3] |

| Glutathione Peroxidase (GPx) | Decreased | Significantly Increased | ↑ | < 0.001 | [3] |

Table 1: Effect of this compound on Oxidative Stress Markers in Testicular Torsion-Detorsion.

Signaling Pathway of this compound's Antioxidant Action

The diagram below illustrates the proposed mechanism by which this compound mitigates oxidative stress in testicular I/R injury.

Caption: this compound's antioxidant mechanism in testicular I/R injury.

Potential Anti-Inflammatory and Anti-Apoptotic Roles

While direct evidence in testicular torsion is still emerging, studies on this compound in other forms of I/R injury, such as ovarian torsion, suggest a broader mechanism of action involving the modulation of inflammatory and apoptotic pathways.

Insights from Ovarian Torsion Research

In a rat model of ovarian torsion-detorsion, this compound treatment was found to significantly reduce the immunopositivity of key inflammatory and apoptotic markers.[5]

| Biomarker | Torsion/Detorsion (T/D) Group | This compound-Treated Group | p-value | Reference |

| TNF-α | Increased | Decreased | < 0.05 | [5] |

| NF-κB | Increased | Decreased | < 0.05 | [5] |

| Caspase-3 | Increased | Decreased | < 0.05 | [5] |

Table 2: Anti-inflammatory and Anti-apoptotic Effects of this compound in Ovarian Torsion-Detorsion.

Hypothesized Anti-Inflammatory and Anti-Apoptotic Signaling Pathway

Based on these findings, the following pathway illustrates the potential anti-inflammatory and anti-apoptotic effects of this compound in I/R injury. It is important to note that this pathway is hypothesized for testicular torsion and requires further direct investigation.

Caption: Hypothesized anti-inflammatory and anti-apoptotic pathways of this compound.

Experimental Protocols

The following sections detail the methodologies for inducing testicular torsion in a rat model and for the biochemical analysis of key oxidative stress markers.

Experimental Testicular Torsion-Detorsion Model in Rats

This protocol outlines the surgical procedure for creating a testicular torsion-detorsion model in rats, a standard method for preclinical investigations.

Caption: Experimental workflow for the rat testicular torsion-detorsion model.

Biochemical Assay Protocols

This assay quantifies lipid peroxidation by measuring the concentration of MDA.

-

Tissue Homogenization: Homogenize testicular tissue in ice-cold phosphate-buffered saline (PBS).

-

Reaction Mixture: To a sample of the homogenate, add a solution of thiobarbituric acid (TBA) in an acidic medium.

-

Incubation: Heat the mixture at 90-100°C for a specified time (e.g., 60 minutes) to facilitate the reaction between MDA and TBA, forming a colored adduct.

-

Measurement: After cooling and centrifugation, measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

-

Quantification: Determine the MDA concentration by comparing the absorbance to a standard curve generated with known concentrations of MDA.

This assay measures the activity of SOD, a key antioxidant enzyme.

-

Tissue Preparation: Prepare a tissue lysate from the testicular homogenate.

-

Reaction Principle: The assay is based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals. SOD in the sample competes for superoxide radicals, thereby inhibiting the colorimetric reaction.

-

Assay Procedure: In a microplate, combine the tissue lysate with a solution containing xanthine oxidase and a tetrazolium salt.

-

Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 450 nm) over time.

-

Calculation: Calculate the SOD activity based on the degree of inhibition of the colorimetric reaction compared to a control without the sample.

This assay determines the activity of the antioxidant enzyme GPx.

-

Sample Preparation: Prepare a clear supernatant from the testicular tissue homogenate.

-

Reaction Principle: The assay measures the rate of oxidation of glutathione (GSH) to oxidized glutathione (GSSG) by GPx, coupled to the reduction of GSSG by glutathione reductase and the oxidation of NADPH to NADP+.

-

Assay Procedure: In a cuvette or microplate, mix the sample with a reaction buffer containing GSH, glutathione reductase, and NADPH. Initiate the reaction by adding a substrate for GPx, such as cumene hydroperoxide.

-

Measurement: Monitor the decrease in absorbance at 340 nm as NADPH is consumed.

-

Calculation: Calculate the GPx activity from the rate of NADPH disappearance.

Conclusion and Future Directions

The available preclinical data strongly support the protective role of this compound in testicular torsion-detorsion injury, primarily through the attenuation of oxidative stress. Its demonstrated ability to reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes highlights its therapeutic potential. While evidence from related I/R injury models suggests that this compound may also exert beneficial anti-inflammatory and anti-apoptotic effects in the testis, further direct investigation is warranted to fully elucidate these mechanisms. Future research should focus on confirming these potential pathways in testicular tissue and exploring the optimal dosing and timing of this compound administration in a clinically relevant setting. The development of this compound as an adjunct therapy to surgical detorsion could significantly improve outcomes for patients with testicular torsion.

References

- 1. europeanreview.org [europeanreview.org]

- 2. Pathophysiology and management of testicular ischemia/reperfusion injury: Lessons from animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound alleviates ovarian torsion detorsion injury via regulating oxidative stress, apoptosis, autophagia, and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Sympatholytic Properties of Urapidil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urapidil is a sympatholytic antihypertensive agent with a dual mechanism of action, distinguishing it from other medications in its class. It functions as a selective antagonist at peripheral α1-adrenoceptors and as an agonist at central 5-HT1A receptors. This unique pharmacological profile results in a reduction of peripheral vascular resistance and a decrease in central sympathetic outflow, effectively lowering blood pressure without inducing reflex tachycardia. This technical guide provides an in-depth exploration of the sympatholytic properties of this compound, presenting quantitative data on its receptor binding affinities, detailed experimental protocols for its investigation, and visualizations of its mechanism of action and experimental workflows.

Introduction

This compound's efficacy as an antihypertensive agent is attributed to its multifaceted interaction with the sympathetic nervous system. Peripherally, it competitively blocks postsynaptic α1-adrenoceptors, leading to vasodilation and a decrease in total peripheral resistance. Centrally, its agonistic activity at 5-HT1A serotonin receptors in the brainstem results in a reduction of sympathetic tone. This central action is crucial in preventing the reflex tachycardia often associated with peripheral vasodilators. Furthermore, this compound exhibits weak antagonist activity at cardiac β1-adrenoceptors, which may also contribute to its limited effect on heart rate. Its interaction with presynaptic α2-adrenoceptors is considered negligible.

Quantitative Receptor Binding and Functional Antagonism

The affinity of this compound for various adrenergic and serotonergic receptors has been quantified through radioligand binding assays and functional antagonism studies. The following tables summarize the key quantitative data.

Table 1: Receptor Binding Affinities of this compound

| Receptor Subtype | Ligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |

| α1-Adrenoceptor | [3H]-Prazosin | Rat Hippocampus Membranes | - | 5 x 10-8 mol/l | |

| [3H]-Prazosin | Rat Vas Deferens Membranes | ~0.6 (high affinity), ~45 (low affinity) | - | ||

| 5-HT1A Receptor | [3H]-8-OH-DPAT | Rat Cerebral Cortex Membranes | - | 4 x 10-7 mol/l | |

| α2-Adrenoceptor | [3H]-Clonidine | Rat Cerebral Cortex Membranes | No significant affinity | - |

Table 2: Functional Antagonism of this compound

| Receptor | Agonist | Preparation | pA2 Value | Reference |

| α1-Adrenoceptor | Phenylephrine | Isolated Rabbit Papillary Muscle | 6.4 | |

| β1-Adrenoceptor | Isoprenaline | Isolated Rabbit Papillary Muscle | 5.9 | |

| Isoprenaline | Guinea Pig Left Atria | 5.9 | ||

| β2-Adrenoceptor | Fenoterol | Carbachol-contracted Guinea Pig Tracheal Chain | 4.9 |

Experimental Protocols

Radioligand Binding Assays

These assays are fundamental in determining the affinity of this compound for its target receptors.

Objective: To quantify the binding affinity (Ki or IC50) of this compound for α1-adrenoceptors and 5-HT1A receptors.

Materials:

-

Tissue homogenates (e.g., rat cerebral cortex, hippocampus, or vas deferens) containing the receptors of interest.

-

Radioligands: [3H]-Prazosin (for α1-adrenoceptors), [3H]-8-OH-DPAT (for 5-HT1A receptors).

-

This compound solutions of varying concentrations.

-

Incubation buffer (e.g., Tris-HCl buffer).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the selected tissue in a suitable buffer and centrifuge to isolate the cell membrane fraction containing the receptors.

-

Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Cardiovascular Studies in Animal Models

These studies are crucial for evaluating the physiological effects of this compound on blood pressure and heart rate.

Objective: To investigate the central and peripheral sympatholytic effects of this compound on mean arterial pressure (MAP) and heart rate (HR).

Animal Models:

-

Spontaneously Hypertensive Rats (SHR)

-

Normotensive Wistar-Kyoto (WKY) rats

-

Anesthetized cats or dogs

Methods of Administration:

-

Intravenous (IV): To assess the overall systemic effects.

-

Intracerebroventricular (ICV) or Intracisternal: To specifically investigate the central effects.

Urapidil: A Technical Guide on its Impact on Lipid Profiles and Glucose Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urapidil, a dual-acting antihypertensive agent, exhibits a unique mechanism of action involving both peripheral α1-adrenoceptor antagonism and central 5-HT1A receptor agonism. Beyond its primary role in blood pressure regulation, a growing body of research indicates that this compound possesses a neutral to favorable profile concerning its effects on lipid and glucose metabolism. This technical guide provides an in-depth analysis of the existing research on this compound's metabolic impact, summarizing quantitative data from key clinical trials, detailing experimental methodologies, and visualizing the underlying physiological pathways. The evidence suggests that, unlike some other antihypertensive classes, this compound does not adversely affect lipid profiles or insulin sensitivity and may offer metabolic advantages in hypertensive patients with comorbidities such as dyslipidemia and type 2 diabetes.

Introduction

This compound is a sympatholytic antihypertensive drug used for the management of hypertension and hypertensive crises. Its therapeutic effect is primarily attributed to its blockade of peripheral postsynaptic α1-adrenoceptors, leading to vasodilation and a reduction in peripheral resistance. Uniquely, this compound also functions as an agonist at central serotonin 5-HT1A receptors, which contributes to a centrally mediated reduction in sympathetic outflow without inducing reflex tachycardia.[1]

The metabolic side effects of antihypertensive medications are a significant consideration in the long-term management of hypertension, particularly in patients with or at risk for metabolic syndrome, dyslipidemia, or type 2 diabetes. Several classes of antihypertensive drugs, such as certain diuretics and beta-blockers, have been associated with adverse effects on lipid and glucose metabolism.[2][3] This guide focuses on the metabolic profile of this compound, consolidating evidence from clinical and preclinical studies to provide a comprehensive resource for the scientific community.

Impact on Lipid Profiles

Clinical studies have consistently shown that this compound has a neutral or potentially beneficial effect on the lipid profile of hypertensive patients. It does not appear to adversely affect levels of total cholesterol, low-density lipoprotein (LDL) cholesterol, high-density lipoprotein (HDL) cholesterol, or triglycerides.[4][5] In some patient populations, particularly those with existing lipid abnormalities, improvements have been observed.

Quantitative Data from Clinical Trials

The following tables summarize the quantitative findings from key clinical trials investigating the effects of this compound on lipid profiles.

Table 1: this compound vs. Placebo in Hypertensive Patients with Hypercholesterolemia

| Parameter | This compound Group | Placebo Group | Study Duration | Patient Population | Reference |

| Patient Count | 23 | 21 | 6 months | Mild hypertensive patients with mild to moderately severe hypercholesterolemia | Dedivitiis et al., 1994[6] |

| Dosage | Not specified | Placebo | |||

| Total Cholesterol | No significant change reported | No significant change reported | |||

| HDL-Cholesterol | No significant change reported | No significant change reported | |||

| Triglycerides | No significant change reported | No significant change reported |

Note: The abstract of this double-blind, randomized study indicates no significant changes in the lipid profile for either group, though specific quantitative data is not provided.

Table 2: this compound vs. Diuretics in Mild-to-Moderate Essential Hypertensive Patients

| Parameter | This compound Group | Diuretic Group | Study Duration | Patient Population | Reference |

| Patient Count | 14 (total) | 14 (total) | Not Specified | Mild-to-moderate essential hypertensive patients | de Lima et al., 1994[7] |

| Dosage | 60 to 180 mg/day | Chlorthalidone and hydrochlorothiazide (25 to 50 mg/day) | |||

| Total Cholesterol | Significantly lower than diuretic group | Higher than this compound group | |||

| HDL-Cholesterol | Significantly lower than diuretic group | Higher than this compound group | |||

| Triglycerides | Significantly lower than diuretic group | Higher than this compound group |

Note: The abstract reports statistically significant lower levels of cholesterol, HDL-cholesterol, and triglycerides in the this compound group compared to the diuretic group, but does not provide baseline and post-treatment values.

Table 3: this compound vs. Atenolol in Essential Hypertensive Patients

| Parameter | This compound Group (n=17) | Atenolol Group (n=25) | p-value (between groups) | Study Duration | Reference |

| Dosage | 60 mg twice daily | 50 mg once daily | - | 12 weeks | Haenni & Lithell, 1996[8] |

| VLDL Triglycerides | -22% (NS) | +31% (S) | Significant | ||

| Total Triglycerides | -13% (NS) | +21% (S) | Significant |

(S) - Significant change from baseline; (NS) - Non-significant change from baseline

Impact on Glucose Metabolism

This compound has demonstrated a favorable profile with respect to glucose metabolism. Studies indicate that it does not negatively impact glycemic control and may even improve insulin sensitivity in certain patient populations.[9] This is a notable advantage over some other antihypertensive agents that can impair glucose tolerance.

Quantitative Data from Clinical Trials

The following tables summarize the quantitative findings from key clinical trials investigating the effects of this compound on glucose metabolism.

Table 4: this compound vs. Diuretics in Mild-to-Moderate Essential Hypertensive Patients

| Parameter | This compound Group | Diuretic Group | Study Duration | Patient Population | Reference |

| Patient Count | 14 (total) | 14 (total) | Not Specified | Mild-to-moderate essential hypertensive patients | de Lima et al., 1994[7] |

| Dosage | 60 to 180 mg/day | Chlorthalidone and hydrochlorothiazide (25 to 50 mg/day) | |||

| Insulin Sensitivity Index | Significantly higher than diuretic group | Lower than this compound group |

Note: The insulin sensitivity index was determined by the euglycemic insulin clamp technique. The abstract does not provide the specific values.

Table 5: this compound in Hypertensive Patients with Non-Insulin Dependent Diabetes Mellitus (NIDDM)

| Parameter | Baseline | After 12 Weeks of this compound | Study Duration | Patient Population | Reference |

| Patient Count | 33 | 33 | 12 weeks | Hypertensive NIDDM patients | Fogari et al., 1996 |

| Dosage | 30 or 60 mg twice daily, up to 90 mg b.i.d. | ||||

| HbA1c | Not affected | ||||

| Fasting Insulin | Remained similar | ||||

| Peak Insulin Concentration | Trend toward reduction | ||||

| Ratio of Insulin Change to Glucose Change | Significantly lowered |

Table 6: this compound vs. Atenolol in Essential Hypertensive Patients

| Parameter | This compound Group (n=17) | Atenolol Group (n=25) | Study Duration | Reference |

| Dosage | 60 mg twice daily | 50 mg once daily | 12 weeks | Haenni & Lithell, 1996[8] |

| Hemoglobin A1c (HbA1c) | Unaffected | +4% (p=0.06) | ||

| Glucose Disposal (OGTT) | No significant change | No significant change | ||

| Insulin Sensitivity Index (Euglycemic Clamp) | No significant change | No significant change |

Experimental Protocols

Assessment of Insulin Sensitivity: The Euglycemic-Hyperinsulinemic Clamp Technique

The euglycemic-hyperinsulinemic clamp is the gold standard for assessing insulin sensitivity in vivo. The specific protocol used in the study by de Lima et al. (1994) is not detailed in the abstract, but a general methodology is as follows:

-

Patient Preparation: Subjects are required to fast overnight for at least 8-10 hours. Limitations on exercise, alcohol, and caffeine are often imposed prior to the procedure.

-

Catheterization: Two intravenous catheters are placed in contralateral arms. One is used for the infusion of insulin and glucose, and the other for blood sampling. The sampling arm is often warmed to arterialize the venous blood.

-

Insulin Infusion: A continuous infusion of insulin is administered at a predetermined rate (e.g., 40 mU/m²/min or 1 mU/kg/min) to achieve a hyperinsulinemic state.

-

Glucose Infusion and Monitoring: Blood glucose levels are monitored every 5-10 minutes. A variable infusion of a dextrose solution (commonly 20%) is adjusted to maintain the blood glucose concentration at a constant euglycemic level (typically around 90-100 mg/dL).

-

Steady State: Once a steady state is achieved (constant blood glucose with a stable glucose infusion rate), the glucose infusion rate (GIR) is recorded.

-

Calculation of Insulin Sensitivity: The GIR during the final period of the clamp (e.g., the last 30-60 minutes) is used as a measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity, as more glucose is required to be infused to compensate for the increased insulin-mediated glucose uptake by tissues. The insulin sensitivity index is often expressed as the GIR normalized for body weight or body surface area.

Measurement of Lipid Profiles and Glycemic Control

In the cited studies, standard laboratory procedures were employed to measure lipid and glucose parameters:

-

Lipid Profile: Plasma concentrations of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides are typically measured using enzymatic colorimetric methods from fasting blood samples.

-

Glycemic Control:

-

Fasting Plasma Glucose: Measured from a fasting blood sample, usually by the glucose oxidase method.

-

Hemoglobin A1c (HbA1c): Assessed to determine long-term glycemic control over the preceding 2-3 months.

-

Oral Glucose Tolerance Test (OGTT): Involves measuring plasma glucose and insulin levels at baseline and at timed intervals after the ingestion of a standard glucose load (typically 75g) to assess glucose disposal.

-

Visualizations: Signaling Pathways and Experimental Workflows

This compound's Dual-Action Mechanism and Potential Metabolic Influence

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. dovepress.com [dovepress.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Antihypertensive effect of this compound in mild to moderate arterial hypertension. Randomized, double-blind versus placebo study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound in hypercholesterolemic hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound compared with diuretics in the treatment of mild-to-moderate essential hypertensive patients: effects on glucose metabolism, insulin sensitivity, and lipid profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound treatment decreases plasma fibrinogen concentration in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cardiovascular and metabolic profile during intervention with this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Urapidil in In Vitro Models Using Vascular Smooth Muscle Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Urapidil is an antihypertensive drug with a dual mechanism of action, primarily acting as a selective antagonist of α1-adrenergic receptors and an agonist of 5-HT1A receptors.[1][2][3][4] Its principal therapeutic effect in managing hypertension stems from the blockade of α1-adrenoceptors on vascular smooth muscle cells (VSMCs), leading to vasodilation and a reduction in peripheral resistance.[5][6][7] This document provides detailed application notes and protocols for studying the effects of this compound on VSMCs in vitro, focusing on key cellular processes such as contraction, proliferation, and migration.

Mechanism of Action in Vascular Smooth Muscle Cells